4-methyl-N-(octylcarbamoyl)benzenesulfonamide
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Overview
Description
- Its molecular structure consists of a benzene ring with a sulfonamide group (SO₂NH₂) attached to the para position and an octylcarbamoyl group (CONH(CH₂)₇CH₃) at the nitrogen atom.
- This compound is a white to almost white powder or crystal, with a melting point of 170-172°C and a boiling point of 265°C (20 mmHg) .
- It finds applications in various scientific fields due to its unique properties.
4-Methyl-N-(octylcarbamoyl)benzenesulfonamide: is also known by other names, including , , and .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with (aniline) to form the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with the addition of a base (such as triethylamine) to neutralize the hydrogen chloride byproduct.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the sulfonamide or carbamoyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: May have applications in drug design or as a pharmacophore.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a sulfonamide group and an octylcarbamoyl moiety sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, you can explore related sulfonamides and carbamoyl derivatives for comparison.
Remember that this compound’s properties and applications continue to be a subject of scientific investigation, and further research may reveal additional insights
Properties
Molecular Formula |
C16H26N2O3S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-octylurea |
InChI |
InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-16(19)18-22(20,21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19) |
InChI Key |
FELQIYPBTCCPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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